(Rac)-CP-601927 hydrochloride

Nicotinic Receptors Binding Affinity Receptor Subtype Selectivity

Procure (Rac)-CP-601927 hydrochloride as a high-purity research tool. With a 1.2 nM α4β2 affinity, this racemic mixture is essential for cholinergic pathway studies, including depression and alcohol-seeking behavior models. It's not interchangeable with varenicline or cytisine due to distinct subtype selectivity. Its racemic nature and enantiomer CP-601932 allow for crucial stereochemistry studies, ensuring experimental validity in preclinical neuroscience.

Molecular Formula C12H13ClF3N
Molecular Weight 263.68 g/mol
Cat. No. B10828111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-CP-601927 hydrochloride
Molecular FormulaC12H13ClF3N
Molecular Weight263.68 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F.Cl
InChIInChI=1S/C12H12F3N.ClH/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9;/h1-2,4,7-8,16H,3,5-6H2;1H
InChIKeyZHTWFWUVFSXTNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;hydrochloride: A Research-Grade Nicotinic Agonist with Defined Receptor Selectivity


The compound 4-(trifluoromethyl)-10-azatricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene;hydrochloride, commonly known as (Rac)-CP-601927 hydrochloride, is the racemic mixture of CP-601927, a chiral, aryl-fused azapolycyclic derivative [1]. It acts as a high-affinity agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a reported binding affinity (Ki) of 1.2 nM for the α4β2 subtype and 102 nM for the α3β4 subtype . This compound is utilized in neuroscience research to investigate cholinergic signaling pathways and has been explored for its potential in treating conditions such as depression and anxiety [2].

Precision in Nicotinic Research: Why 4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;hydrochloride Cannot Be Interchanged with Standard nAChR Agonists


Substituting (Rac)-CP-601927 hydrochloride with other nAChR agonists like varenicline or cytisine is not scientifically equivalent due to profound differences in subtype selectivity, functional efficacy, and pharmacokinetic profiles. While varenicline is a high-affinity, partial agonist primarily selective for α4β2 receptors (Ki = 0.11 nM) over α3β4 receptors (>500-fold), CP-601927 exhibits a distinct, less selective binding profile with a sub-nanomolar Ki for α4β2 and a 102 nM Ki for α3β4 [1]. Furthermore, the racemic nature of (Rac)-CP-601927 introduces another layer of complexity, as its individual enantiomers (e.g., CP-601932) can have divergent affinities and functional activities at the same receptor subtypes . These quantifiable disparities in receptor engagement directly influence downstream signaling, in vivo behavioral outcomes, and translational relevance, making precise compound selection critical for experimental validity [2].

Quantitative Differentiation of 4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;hydrochloride from Key nAChR Ligands


Binding Affinity Profile: α4β2/α3β4 Selectivity Ratio Compared to Varenicline

(Rac)-CP-601927 exhibits a distinct selectivity profile for nAChR subtypes compared to the clinically approved drug varenicline. For the α4β2 nAChR, (Rac)-CP-601927 shows high affinity with a Ki of 1.2 nM, whereas varenicline is more potent with a Ki of 0.11 nM [1]. Conversely, for the α3β4 nAChR, (Rac)-CP-601927 shows moderate affinity (Ki = 102 nM), while varenicline is significantly less potent (Ki = 39.6 nM) [1]. This results in an α4β2/α3β4 selectivity ratio of approximately 85-fold for (Rac)-CP-601927, compared to a >500-fold selectivity for varenicline [1].

Nicotinic Receptors Binding Affinity Receptor Subtype Selectivity

Enantiomeric Resolution: Functional Potency of the Active (1S,5R)-CP-601932 Enantiomer

The racemic mixture (Rac)-CP-601927 can be resolved into its enantiomers, with the (1S,5R)-enantiomer (CP-601932) demonstrating significantly altered functional properties. While (Rac)-CP-601927 is a high-affinity agonist at α4β2 nAChRs (Ki=1.2 nM, EC50=2.6 µM), its resolved enantiomer CP-601932 acts as a high-affinity partial agonist at α3β4 nAChRs (Ki=21 nM; EC50=~3 µM) with comparable affinity for α4β2 (Ki=21 nM) . This demonstrates a stereospecific shift in subtype preference and functional efficacy, where the enantiomer exhibits a balanced, high-affinity profile for both α4β2 and α3β4 subtypes .

Enantiomer Functional Activity Partial Agonism

In Vivo Brain Penetration and Concentration Profile of CP-601932

The active enantiomer, CP-601932, demonstrates significant central nervous system (CNS) penetration in vivo. In adult male Sprague-Dawley rats, a subcutaneous dose of 10 mg/kg resulted in a maximal unbound brain concentration (Cb,u) of 710 nM at 30 minutes post-administration [1]. Notably, brain concentrations declined slowly, remaining relatively high at 530 nM after 5 hours and 85 nM after 24 hours [1]. This is in contrast to varenicline, which has a reported brain-to-plasma ratio of ~2.5 in rats, but its absolute brain concentrations at equivalent doses are not directly comparable from this data set [2].

Pharmacokinetics CNS Penetration Brain Concentration

Behavioral Efficacy: Selective Reduction of Ethanol Consumption vs. Sucrose by CP-601932

In rodent models, the resolved enantiomer CP-601932 demonstrates a selective effect on ethanol consumption. Acute administration of CP-601932 (10 mg/kg s.c.) significantly decreased active lever presses for 10% ethanol (p<0.05 vs. vehicle) but had no effect on self-administration of 5% sucrose, a natural reward [1]. Similarly, in a two-bottle choice paradigm, CP-601932 (5 and 10 mg/kg) significantly reduced high voluntary ethanol consumption (p<0.05 and p<0.001 vs. vehicle, respectively) without affecting sucrose intake [1]. This behavioral selectivity contrasts with some other nAChR agonists like varenicline, which have been shown to reduce both ethanol and sucrose consumption in similar paradigms [2].

Behavioral Pharmacology Alcohol Use Disorder Selectivity

Primary Research Applications for 4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;hydrochloride Based on Differentiation Evidence


Investigating α3β4-Mediated Behaviors in Alcohol Use Disorder (AUD) Models

The moderate affinity of (Rac)-CP-601927 for α3β4 nAChRs (Ki = 102 nM) and the selective reduction of ethanol consumption by its enantiomer CP-601932, without affecting sucrose intake, make this compound a valuable tool for dissecting the role of α3β4 receptors in alcohol-seeking behaviors. This application is directly supported by the in vivo behavioral selectivity data presented in Section 3 [1].

Probing Stereospecific Contributions to nAChR Pharmacology

The availability of both the racemate (Rac)-CP-601927) and its resolved enantiomer (CP-601932) provides a unique system for studying the impact of stereochemistry on nAChR binding affinity and functional activity. The stark difference in α4β2/α3β4 selectivity profiles between the two forms (as detailed in Section 3) allows for precise control experiments to link stereospecific target engagement to downstream signaling outcomes .

Evaluating CNS Target Engagement in Behavioral Pharmacology

The well-characterized and sustained brain penetration profile of CP-601932, with quantifiable unbound brain concentrations over a 24-hour period, enables researchers to confidently correlate behavioral effects with central target occupancy. This is a key requirement for preclinical studies in neuroscience, as outlined by the pharmacokinetic data in Section 3 [2].

Modeling Reduced Efficacy nAChR Agonism in Depression Research

(Rac)-CP-601927 serves as a pharmacological tool to model the effects of α4β2 nAChR partial agonism with lower efficacy. Its failure to show a significant difference from placebo in a Phase 2 clinical trial for major depressive disorder, as referenced in Section 2, provides a critical benchmark for evaluating novel antidepressant candidates targeting this pathway [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-CP-601927 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.